Cas no 27875-89-4 (1-Phenanthrenecarboxylic Acid)
1-Phenanthrenecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenanthrenecarboxylicacid
- Phenanthren,Verbindung mit 1,3,5-Trinitro-benzol
- Phenanthren-1-carbonsaeure
- phenanthrene,compound with 1,3,5-trinitro-benzene
- phenanthrene-1-carboxylic acid
- Phenanthrenecarboxylic acid
- A839527
- 27875-89-4
- SCHEMBL1261457
- KFDKNTQGTAEZGC-UHFFFAOYSA-N
- 75543-78-1
- PHENANTHRENECARBOXYLICACID
- 1-Phenanthrenecarboxylic acid
- NSC139679
- DTXSID40873119
- NSC-139679
- phenanthrene-1-carboxylicacid
- DTXCID70820616
- 1-aPhenanthrenecarboxylaic acid
- 33892-02-3
- DB-259783
- NSC 139679
- 1-Phenanthrenecarboxylic Acid
-
- Inchi: 1S/C15H10O2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,16,17)
- InChI Key: KFDKNTQGTAEZGC-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C2C=1C=CC1C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 222.06800
- Monoisotopic Mass: 222.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.305
- Boiling Point: 467.5°Cat760mmHg
- Flash Point: 206.1°C
- Refractive Index: 1.743
- PSA: 37.30000
- LogP: 3.69120
1-Phenanthrenecarboxylic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-Phenanthrenecarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P294795-10mg |
1-Phenanthrenecarboxylic Acid |
27875-89-4 | 10mg |
$ 184.00 | 2023-09-06 | ||
| TRC | P294795-50mg |
1-Phenanthrenecarboxylic Acid |
27875-89-4 | 50mg |
$ 844.00 | 2023-09-06 | ||
| TRC | P294795-100mg |
1-Phenanthrenecarboxylic Acid |
27875-89-4 | 100mg |
$ 1455.00 | 2023-09-06 |
1-Phenanthrenecarboxylic Acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 1-Phenanthrenecarboxylic Acid
Recent Advances in the Study of 1-Phenanthrenecarboxylic Acid (CAS: 27875-89-4)
1-Phenanthrenecarboxylic Acid (CAS: 27875-89-4) is a polycyclic aromatic hydrocarbon derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its phenanthrene backbone and carboxylic acid functional group, has been the subject of numerous studies exploring its biological activities, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and structural modification of 1-Phenanthrenecarboxylic Acid to enhance its pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at specific positions of the phenanthrene ring could significantly improve the compound's bioavailability and metabolic stability. These modifications have opened new avenues for the development of derivatives with optimized pharmacokinetic profiles.
In the realm of cancer research, 1-Phenanthrenecarboxylic Acid has shown promising anti-tumor activity. A preclinical study conducted by researchers at the National Cancer Institute revealed that this compound exhibits potent inhibitory effects on the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. Mechanistic studies suggest that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for anti-cancer drug development.
Beyond oncology, 1-Phenanthrenecarboxylic Acid has also been investigated for its anti-inflammatory and antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings underscore the compound's versatility and its potential as a scaffold for designing novel antimicrobial agents.
Despite these promising results, challenges remain in the clinical translation of 1-Phenanthrenecarboxylic Acid and its derivatives. Issues such as solubility, toxicity, and formulation stability need to be addressed to facilitate their transition from bench to bedside. Ongoing research is exploring various strategies, including nanoparticle-based delivery systems and prodrug approaches, to overcome these hurdles.
In conclusion, 1-Phenanthrenecarboxylic Acid (CAS: 27875-89-4) represents a valuable chemical entity with diverse therapeutic potential. Continued research into its structure-activity relationships, mechanism of action, and formulation strategies will be crucial for unlocking its full pharmacological potential. The compound's ability to serve as a scaffold for the development of novel drugs makes it a compelling subject for future investigations in the field of chemical biology and medicinal chemistry.
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